

An In-depth Technical Guide to Lapazine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lapazine

Cat. No.: B1248162

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapazine is a synthetic phenazine derivative that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly as an antitubercular agent.^[1] Derived from lapachol, a natural product, **lapazine**'s unique chemical structure and biological activity make it a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **lapazine**, with a focus on presenting data in a clear and accessible format for researchers.

Chemical Structure and Identification

Lapazine is systematically named 5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.0^{2,7}.0^{8,13}.0^{16,21}]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene. Its chemical structure is characterized by a pentacyclic system containing a phenazine core.

Chemical Structure of **Lapazine**

Caption: 2D chemical structure of **Lapazine**.

Table 1: Chemical Identifiers of **Lapazine**

Identifier	Value
Molecular Formula	C ₂₁ H ₁₈ N ₂ O[1]
Molecular Weight	314.4 g/mol [1]
IUPAC Name	5,5-dimethyl-6-oxa-15,22-diazapentacyclo[12.8.0.0 ² , ⁷ .0 ⁸ , ¹³ .0 ¹⁶ , ²¹]docosa-1(22),2(7),8,10,12,14,16,18,20-nonaene[1]
Canonical SMILES	<chem>CC1(CCC2=C(O1)C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)C</chem> [1]
InChI	InChI=1S/C21H18N2O/c1-21(2)12-11-15-19-18(22-16-9-5-6-10-17(16)23-19)13-7-3-4-8-14(13)20(15)24-21/h3-10H,11-12H2,1-2H3[1]
InChI Key	FZDDZFFZNAODGER-UHFFFAOYSA-N[1]
CAS Number	101476-85-9
ChEMBL ID	CHEMBL14910[2]
PubChem CID	11404249[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent. While experimentally determined data for some properties of **lapazine** are limited in the publicly available literature, computational predictions provide valuable insights.

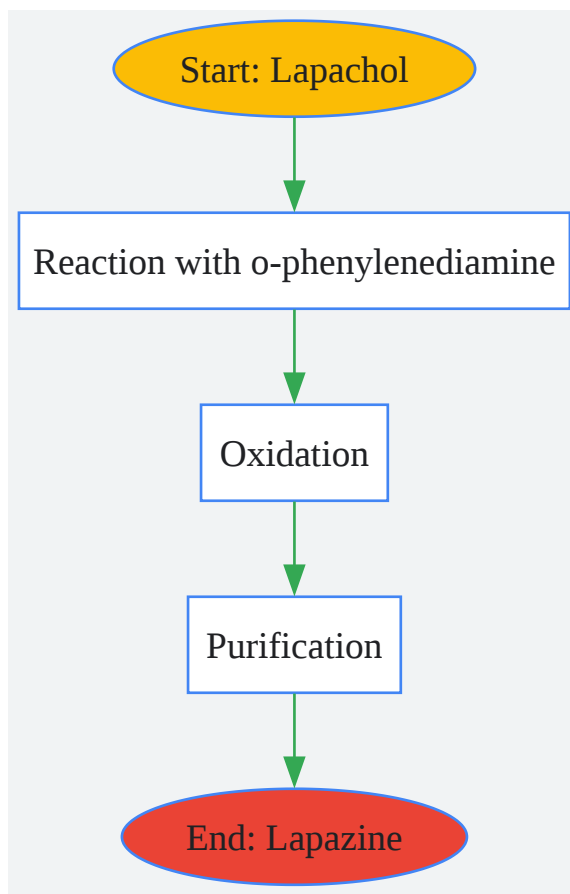
Table 2: Physicochemical Properties of **Lapazine**

Property	Value	Source
XLogP3	4.9	PubChem (Computed)[2]
Topological Polar Surface Area	35 Å ²	PubChem (Computed)[2]
Hydrogen Bond Donor Count	0	PubChem (Computed)[2]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[2]
Rotatable Bond Count	0	PubChem (Computed)[2]
Heavy Atom Count	24	PubChem (Computed)[2]
Solubility	Low in aqueous environments[1]	Smolecule[1]
Melting Point	Not reported	
Boiling Point	Not reported	
pKa	Not reported	

Experimental Protocols

Synthesis of Lapazine from Lapachol

Lapazine is synthesized from lapachol, a naturally occurring naphthoquinone. The following is a generalized protocol based on available literature.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Lapazine**.

Methodology:

- Reaction: Lapachol is reacted with o-phenylenediamine in a suitable solvent, such as ethanol or acetic acid. This reaction typically requires heating under reflux for several hours.
- Oxidation: The intermediate product is then oxidized to form the phenazine ring system of **lapazine**. This can be achieved using various oxidizing agents, such as air, nitrobenzene, or potassium dichromate.
- Purification: The crude **lapazine** is purified using standard techniques such as recrystallization or column chromatography to yield the final product.

Characterization of Lapazine

The identity and purity of synthesized **lapazine** are confirmed using various analytical techniques.

- Gas Chromatography-Flame Ionization Detector (GC-FID): To determine the purity of the compound.
- Mass Spectrometry (MS): To confirm the molecular weight of **lapazine**. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of **lapazine** (314.4 g/mol).^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of **lapazine** by identifying the different types of protons and carbons and their connectivity.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties of the compound.

Biological Activity and Mechanism of Action

Lapazine exhibits significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.

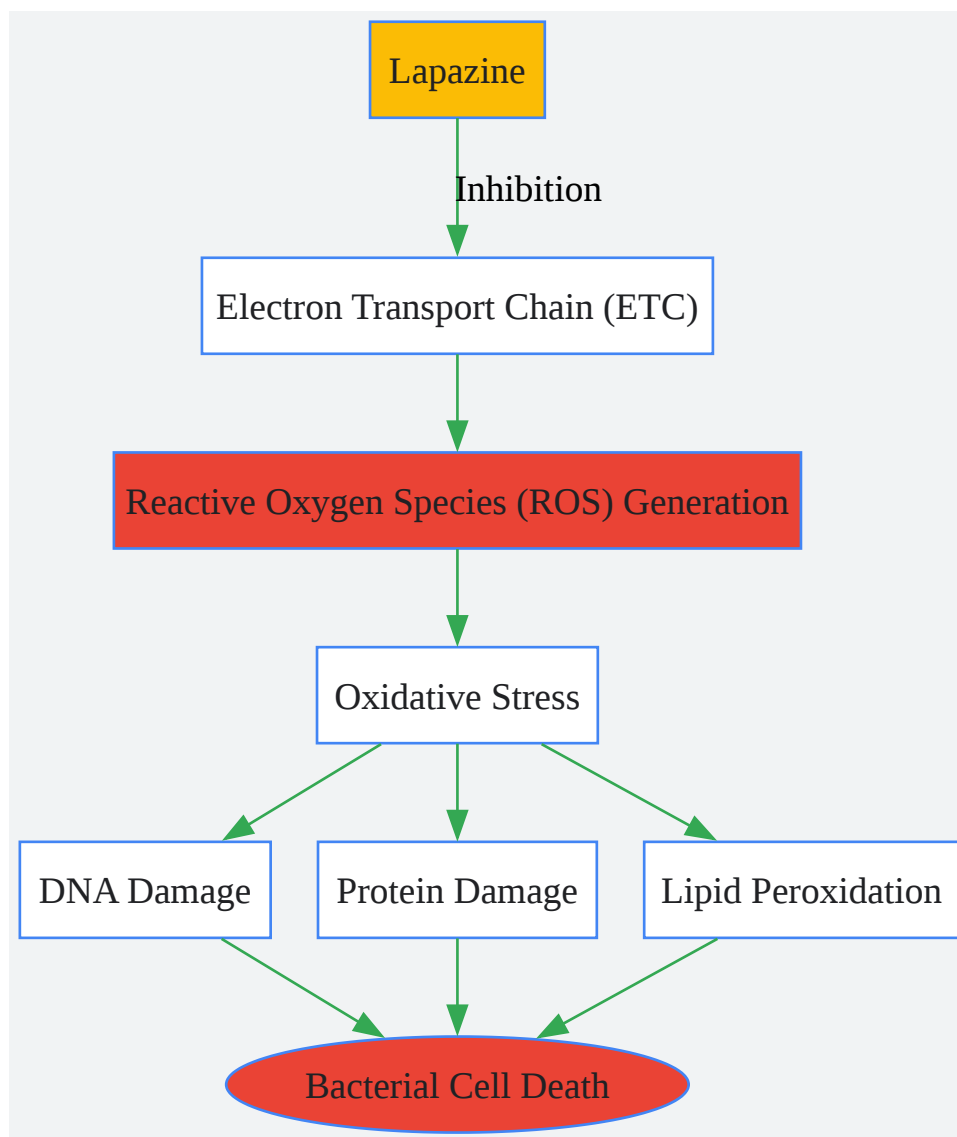
Table 3: In Vitro Antitubercular Activity of **Lapazine**

M. tuberculosis Strain	Minimum Inhibitory Concentration (MIC)
H37Rv	3.00 µg/mL
Rifampicin-resistant strain	1.56 µg/mL

The precise mechanism of action of **lapazine** against M. tuberculosis has not been fully elucidated. However, based on the known activities of other phenazine compounds, a plausible mechanism involves the disruption of the bacterial electron transport chain and the generation of reactive oxygen species (ROS).

Proposed Signaling Pathway for Lapazine's Antitubercular Activity

The following diagram illustrates a hypothetical signaling pathway for the action of **lapazine** in *Mycobacterium tuberculosis*. This proposed pathway is based on the general understanding of phenazine derivatives' mechanisms and requires further experimental validation.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **Lapazine** against *M. tuberculosis*.

This proposed mechanism suggests that **lapazine** may interfere with the electron transport chain of *M. tuberculosis*, leading to a cascade of events including the production of ROS,

subsequent oxidative stress, damage to essential cellular components, and ultimately, bacterial cell death.

Conclusion

Lapazine is a promising synthetic compound with demonstrated potent activity against *Mycobacterium tuberculosis*. Its unique chemical structure offers a scaffold for the development of new antitubercular drugs. Further research is warranted to fully elucidate its mechanism of action, establish a comprehensive safety and efficacy profile, and explore its potential against other pathogens. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Lapazine | C₂₁H₁₈N₂O | CID 11404249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lapazine: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248162#lapazine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com